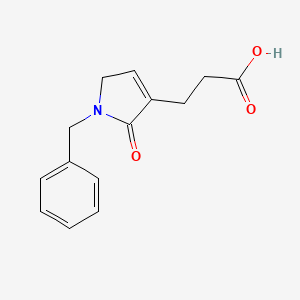
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- is a heterocyclic organic compound with a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- typically involves the hydrolysis of 1-(2-cyanoethyl)pyrrole . This method is efficient and yields a high purity product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of conductive polymers and biosensors.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-1-propanoic acid: A similar compound with a different substitution pattern.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
1H-Pyrrole-3-propanoic acid, 2,5-dihydro-2-oxo-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
798542-91-3 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
3-(1-benzyl-5-oxo-2H-pyrrol-4-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO3/c16-13(17)7-6-12-8-9-15(14(12)18)10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,16,17) |
Clave InChI |
YJPFDQGABFWRLW-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C(=O)N1CC2=CC=CC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


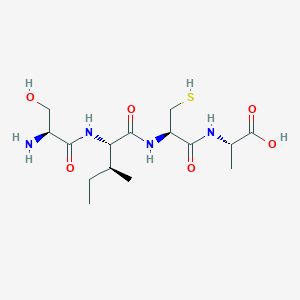
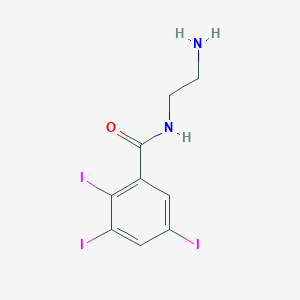

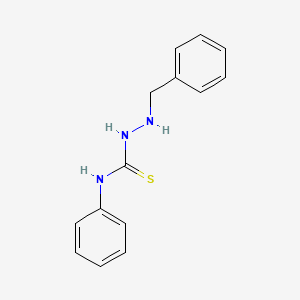
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
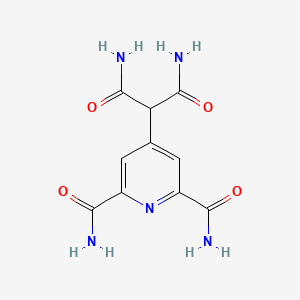
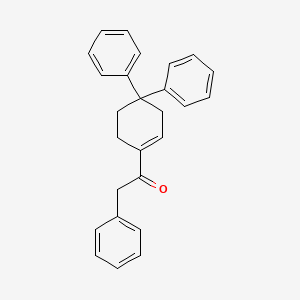
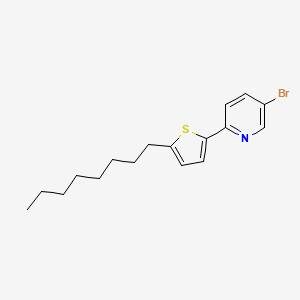

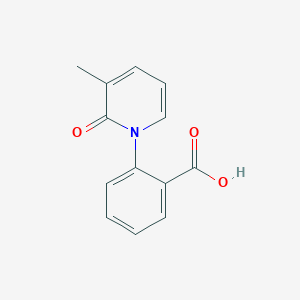
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
